2-(2-Bromo-6-iodo-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Bromo-6-iodo-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene is a complex organic compound characterized by the presence of multiple halogen atoms and functional groups. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-6-iodo-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene typically involves multi-step organic reactions. One common approach is:
Halogenation: Starting with a suitable benzene derivative, selective bromination and iodination are performed to introduce the bromo and iodo groups at specific positions on the aromatic ring.
Nucleophilic Substitution: The phenoxy group is introduced via a nucleophilic substitution reaction, where a phenol derivative reacts with a halogenated benzene under basic conditions.
Trifluoromethylation: The trifluoromethyl group is typically introduced using reagents like trifluoromethyl iodide (CF₃I) or trifluoromethyl sulfonic acid derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The compound can undergo various substitution reactions due to the presence of halogen atoms. For example, nucleophilic aromatic substitution (S_NAr) can occur at the positions ortho or para to the electron-withdrawing groups.
Oxidation and Reduction: The phenoxy group can be oxidized to form quinones, while the aromatic ring can undergo reduction under specific conditions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling, facilitated by the halogen atoms.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Coupling Reactions: Palladium catalysts (Pd(PPh₃)₄) with bases like potassium phosphate (K₃PO₄).
Major Products
Substitution: Formation of substituted derivatives with various functional groups.
Oxidation: Quinones and other oxidized aromatic compounds.
Reduction: Reduced aromatic rings or dehalogenated products.
Coupling: Biaryl compounds or extended aromatic systems.
Scientific Research Applications
Chemistry
In chemistry, 2-(2-Bromo-6-iodo-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study the interactions of halogenated aromatic compounds with biological macromolecules. Its multiple halogen atoms can enhance binding affinity and specificity in biochemical assays.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential pharmacological activities. The presence of halogen atoms can influence the compound’s bioavailability, metabolic stability, and interaction with biological targets.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as liquid crystals or polymers with specific electronic properties. Its unique structure can impart desirable characteristics to the final products.
Mechanism of Action
The mechanism of action of 2-(2-Bromo-6-iodo-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene depends on its application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The halogen atoms can form halogen bonds with amino acid residues, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Bromo-6-chloro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene
- 2-(2-Iodo-6-chloro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene
- 2-(2-Bromo-6-fluoro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene
Uniqueness
Compared to similar compounds, 2-(2-Bromo-6-iodo-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene is unique due to the presence of both bromine and iodine atoms, which can significantly influence its reactivity and interaction with other molecules. The combination of multiple halogen atoms and functional groups makes it a versatile compound for various applications in scientific research and industry.
Properties
Molecular Formula |
C13H5BrF5IO |
---|---|
Molecular Weight |
478.98 g/mol |
IUPAC Name |
2-(2-bromo-6-iodophenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene |
InChI |
InChI=1S/C13H5BrF5IO/c14-7-2-1-3-10(20)11(7)21-12-8(15)4-6(5-9(12)16)13(17,18)19/h1-5H |
InChI Key |
CGVBDZAWVTVGIB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)I)OC2=C(C=C(C=C2F)C(F)(F)F)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.